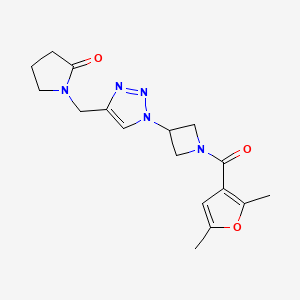
1-((1-(1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula C15H19N5O2 and a molecular weight of approximately 301.35 g/mol. It features a pyrrolidinone ring, an azetidine moiety, and a triazole group, which contribute to its biological properties.
Structural Components
- Furan Ring : The 2,5-dimethylfuran component is known for its role in various chemical reactions and potential biological effects.
- Azetidine Ring : This four-membered ring is often involved in medicinal chemistry due to its ability to mimic natural substrates.
- Triazole Group : Triazoles are recognized for their antifungal and antibacterial activities.
Research has indicated that compounds similar to the target molecule exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Cytotoxic Effects : Some derivatives have shown selective cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that triazole-containing compounds exhibit significant activity against various fungal strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the triazole moiety in our compound may confer similar properties.
-
Cytotoxicity Assays :
- In vitro assays on related compounds revealed IC50 values indicating effective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis.
-
Pharmacokinetics and Toxicology :
- Preliminary studies on pharmacokinetics showed favorable absorption characteristics in animal models, with a half-life suitable for therapeutic applications. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Triazole Derivative A | 10 | Antifungal |
| Triazole Derivative B | 15 | Antibacterial |
| Target Compound | 12 | Cytotoxic (HeLa Cells) |
Properties
IUPAC Name |
1-[[1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-6-15(12(2)25-11)17(24)21-9-14(10-21)22-8-13(18-19-22)7-20-5-3-4-16(20)23/h6,8,14H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXPGODHSRLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














